

LEO 39652 low efficacy in clinical trials

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Compound of Interest		
Compound Name:	LEO 39652	
Cat. No.:	B8144546	Get Quote

Technical Support Center: LEO 39652

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **LEO 39652**. The information addresses the observed low efficacy in clinical trials and provides relevant experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected efficacy with **LEO 39652** in our in vivo skin models. What could be the primary reason for this?

A1: The low clinical efficacy of **LEO 39652** in atopic dermatitis (AD) patients has been attributed to insufficient drug availability at the target site in the skin. Preclinical studies have shown that despite being a potent phosphodiesterase 4 (PDE4) inhibitor, **LEO 39652** may not reach pharmacodynamically relevant concentrations in the dermal interstitial fluid (dISF) of barrier-impaired skin.

Q2: How does the "dual-soft" nature of **LEO 39652** contribute to its low bioavailability in the skin?

A2: **LEO 39652** was designed as a "dual-soft" drug, meaning it has ester functionalities that are intended to be rapidly metabolized by esterases in the blood and liver to minimize systemic side effects. While this design is effective in reducing systemic exposure, it appears that the







compound is also rapidly metabolized within the skin itself, leading to lower than anticipated concentrations of the active drug at the dermal target.

Q3: Our experiments involve topical application of **LEO 39652**. What critical factor should we be assessing to troubleshoot poor outcomes?

A3: It is crucial to quantify the concentration of the active form of **LEO 39652** and its main metabolites directly in the dermal interstitial fluid (dISF) or skin biopsies. A lack of correlation between the applied dose and the concentration of the active compound at the target site is a strong indicator of a bioavailability issue. Comparing these concentrations with a compound known to have better skin penetration and efficacy, such as LEO 29102, can provide valuable insights.

Q4: What experimental technique is recommended for accurately measuring the dermal bioavailability of **LEO 39652**?

A4: Dermal open-flow microperfusion (dOFM) is a highly recommended technique for this purpose. It allows for continuous sampling of the dISF, providing a dynamic profile of drug concentration over time at the site of action. This method was used in preclinical studies to demonstrate the low dermal availability of **LEO 39652**.

Q5: Could the formulation of the **LEO 39652** cream be a contributing factor to its low efficacy?

A5: While the primary issue identified is the rapid metabolism of the compound, the formulation can always play a role in the penetration of a topical agent. Key formulation parameters to consider are the vehicle's composition, the drug's solubility in the vehicle, and the presence of any penetration enhancers. However, in the case of **LEO 39652**, the inherent metabolic instability of the molecule in the skin appears to be the more significant barrier to efficacy.

Data Presentation

Table 1: Comparison of Dermal Interstitial Fluid (dISF) Concentrations of **LEO 39652** and LEO 29102 in Barrier Impaired Skin



Compound	dISF Concentration (nM)
LEO 39652	33
LEO 29102	2100

This data highlights the significantly lower concentration of **LEO 39652** at the target site compared to a more efficacious PDE4 inhibitor.

Experimental Protocols

Detailed Methodology for Dermal Open-Flow Microperfusion (dOFM) to Assess Drug Bioavailability

This protocol describes a method to evaluate the dermal pharmacokinetics of topically applied **LEO 39652** in an ex vivo human skin model.

1. Objective: To quantify the concentration of **LEO 39652** and its major metabolites in the dermal interstitial fluid (ISF) over time following topical application to barrier-disrupted human skin explants.

2. Materials:

- Freshly obtained human skin explants
- LEO 39652 cream (and a vehicle control)
- dOFM probes
- Perfusion pump
- Fraction collector
- Perfusion fluid (e.g., sterile saline)
- Tape stripping supplies
- Analytical equipment for drug quantification (e.g., LC-MS/MS)



3. Procedure:

Skin Preparation:

- Human skin explants are obtained and prepared to a uniform thickness.
- The skin barrier is disrupted using a standardized tape-stripping procedure to mimic atopic dermatitis conditions.

· dOFM Probe Insertion:

dOFM probes are carefully inserted into the dermal layer of the skin explants.

Topical Application:

 A standardized dose of LEO 39652 cream is applied to the surface of the barrier-disrupted skin over the area of the inserted probes. A separate set of explants is treated with the vehicle cream as a control.

Perfusion and Sampling:

- The dOFM probes are perfused with a sterile physiological solution at a constant low flow rate.
- The perfusate, which now contains analytes from the dermal ISF, is collected into vials at regular intervals over a specified period (e.g., 24 hours) using a fraction collector.

Sample Analysis:

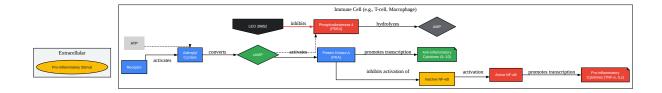
 The collected fractions are analyzed using a validated LC-MS/MS method to determine the concentrations of LEO 39652 and its primary metabolites.

Data Analysis:

 Concentration-time profiles are generated to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).



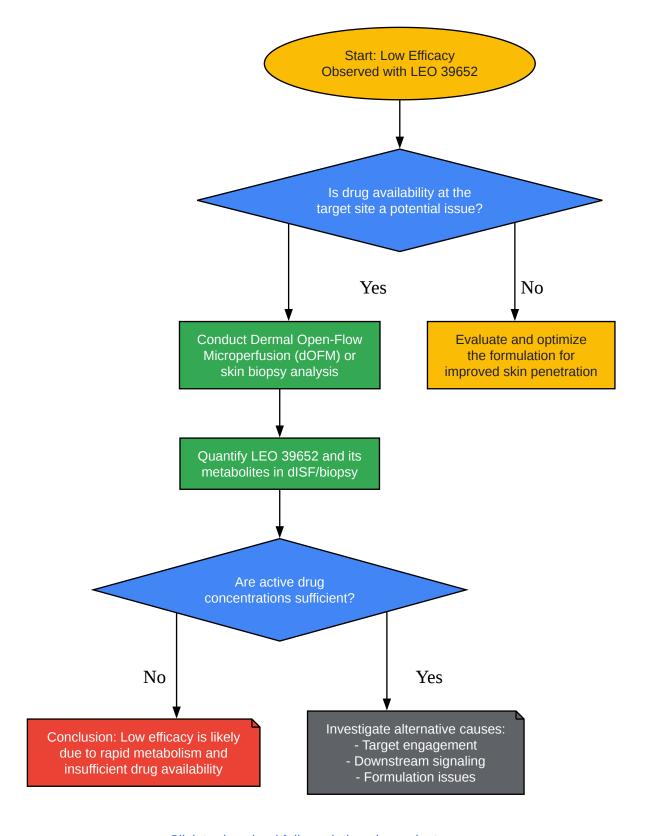
Mandatory Visualization



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Caption: PDE4 signaling pathway in atopic dermatitis and the mechanism of action of **LEO 39652**.





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Caption: Troubleshooting workflow for investigating the low efficacy of **LEO 39652**.



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